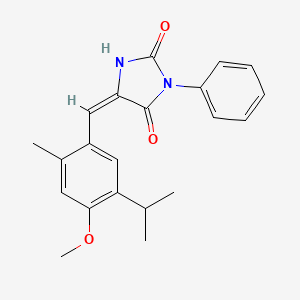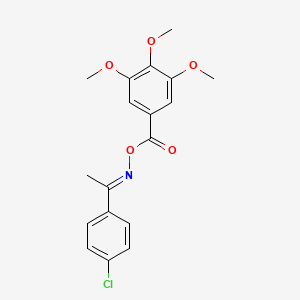![molecular formula C21H27N3O3 B5913160 N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as DMPEA, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMPEA has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to inhibit the activity of cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to inhibit the replication of viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit the replication of viruses by interfering with their attachment to host cells.
実験室実験の利点と制限
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, it exhibits significant biological activities at relatively low concentrations, making it an attractive target for drug development. However, N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine also has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to prepare solutions for biological assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for the study of N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One potential application is in the development of novel anti-inflammatory drugs. N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising target for drug development. Another potential application is in the development of novel anticancer drugs. N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to induce apoptosis in cancer cells, which could make it a valuable tool for the treatment of cancer. Additionally, N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine could be further studied for its antiviral properties, as it has been found to inhibit the replication of various viruses. Finally, the mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine could be further elucidated using various biochemical and biophysical techniques, which could provide valuable insights into its biological effects.
合成法
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine can be synthesized by the reaction between 3,4-dimethoxybenzaldehyde and 2-methoxyphenylpiperazine in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(17-9-10-20(26-3)21(15-17)27-4)22-24-13-11-23(12-14-24)18-7-5-6-8-19(18)25-2/h5-10,15H,11-14H2,1-4H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXLCSLBUCZBH-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)
